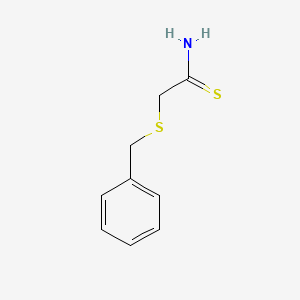

(Benzylsulfanyl)ethanethioamide

Description

(Benzylsulfanyl)ethanethioamide is a sulfur-containing organic compound characterized by a benzylsulfanyl group (-S-CH₂-C₆H₅) attached to an ethanethioamide backbone (-CH₂-CH₂-C(S)NH₂). This article compares this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical behavior, and biological activity.

Properties

CAS No. |

337528-89-9 |

|---|---|

Molecular Formula |

C9H11NS2 |

Molecular Weight |

197.3 g/mol |

IUPAC Name |

2-benzylsulfanylethanethioamide |

InChI |

InChI=1S/C9H11NS2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) |

InChI Key |

XLIHOLCMCXEIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of (Benzylsulfanyl)ethanethioamide and Analogs

| Compound | Core Structure | Functional Groups | Key Features |

|---|---|---|---|

| This compound | CH₂-CH₂-C(S)NH₂ | Thioamide, benzylsulfanyl | Flexible aliphatic chain, H-bonding |

| 2-(Benzylsulfanyl)uracil [4] | Uracil ring | Benzylsulfanyl, amine, carbonyl | Planar heterocycle, π-conjugation |

| 8-Arylhydrazono-purine-6-ones [5,7] | Purine ring | Benzylsulfanyl, azo, hydrazone | Extended conjugation, tautomerism |

| Sulfanyl-pyrazole Pt complexes [8] | Pyrazole-metal complex | Benzylsulfanyl, N,N'-ligands | Metal coordination, lipophilic groups |

Key Observations :

Comparison with Analogs :

- Purine Derivatives : Synthesized via diazo coupling of benzylsulfanyl-purines with arenediazonium salts, achieving moderate yields (35–60%) .

- Metal Complexes : Benzylsulfanyl pyrazole ligands form stable Pt(II)/Pd(II) complexes through sulfur and nitrogen coordination, though cyclohexylsulfanyl analogs exhibit higher cytotoxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Inferred) | 2-(Benzylsulfanyl)uracil [4] | Pt-Benzylsulfanyl Pyrazole [8] |

|---|---|---|---|

| Solubility | Moderate in DMSO/CHCl₃ | Low in water, high in DMF | Low in polar solvents |

| Acid Dissociation (pKa) | ~8–10 (thioamide deprotonation) | ~3–5 (uracil NH groups) | N/A |

| UV-Vis Absorption | λ_max ~250–300 nm (thioamide n→π*) | λ_max ~320 nm (purine π→π*) | Metal-ligand charge transfer |

Notable Trends:

- Lipophilicity : The benzylsulfanyl group enhances lipophilicity across all analogs, impacting membrane permeability in biological systems .

- Tautomerism: Similar to purine hydrazone-azo tautomers, the thioamide group may exhibit keto-enol or thione-thiol tautomerism, affecting reactivity .

Limitations :

- Steric Effects : The benzyl group’s bulkiness may hinder target binding compared to smaller substituents (e.g., methylsulfanyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.